molecular formula C32H27CrN10O8S2 B12326196 Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) CAS No. 30112-70-0

Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)

Cat. No.: B12326196
CAS No.: 30112-70-0
M. Wt: 795.7 g/mol
InChI Key: XTPVWEAMCUQNLP-UHFFFAOYSA-K
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Description

Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) is a complex organic compound that features a chromate core coordinated with a sulphonamidato ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) typically involves a multi-step process. One common method starts with the diazotization of 3-amino-4-hydroxybenzenesulfonamide, followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole to form the azo compound. This intermediate is then reacted with a chromate source under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of catalysts and continuous monitoring systems can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) can undergo various chemical reactions, including:

    Oxidation: The chromate core can participate in oxidation reactions, often converting organic substrates to their oxidized forms.

    Reduction: Under certain conditions, the chromate can be reduced to chromium(III) species.

    Substitution: The sulphonamidato ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce chromium(III) complexes.

Scientific Research Applications

Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of azo compounds and chromate complexes.

    Biology: The compound’s vibrant color makes it useful as a staining agent in biological assays.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes and pigments due to its stable and intense coloration.

Mechanism of Action

The mechanism by which hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) exerts its effects involves its interaction with molecular targets through its chromate and sulphonamidato groups. The chromate core can participate in redox reactions, altering the oxidation state of target molecules, while the sulphonamidato ligand can form hydrogen bonds and other interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Disodium hydrogen bis(5-chloro-3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxybenzenesulphonamidato(3-))chromate(3-)
  • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]chromate(3-)

Uniqueness

Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) is unique due to its specific combination of a chromate core with a sulphonamidato ligand, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in both research and industrial applications .

Properties

CAS No.

30112-70-0

Molecular Formula

C32H27CrN10O8S2

Molecular Weight

795.7 g/mol

IUPAC Name

chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-sulfamoylphenolate

InChI

InChI=1S/2C16H15N5O4S.Cr/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9H,1H3,(H4,17,18,19,20,22,23,24,25);/q;;+3/p-3

InChI Key

XTPVWEAMCUQNLP-UHFFFAOYSA-K

Canonical SMILES

[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Cr+3]

Origin of Product

United States

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